Tris(4-iodophenyl)amine
Overview
Description
Tris(4-iodophenyl)amine is a chemical compound with the molecular formula C18H12I3N . It is a useful building block mostly used in the preparation of nanostructures and nanoparticles .
Synthesis Analysis
The synthesis of Tris(4-iodophenyl)amine can be achieved through a reaction involving triphenylamine . The reaction is carried out in a three-necked flask with triphenylamine, acetic acid, potassium iodide, and potassium iodate at 110 degrees Celsius for 12 hours .Chemical Reactions Analysis
Tris(4-iodophenyl)amine is primarily used in the preparation of nanostructures and nanoparticles . It is involved in the preparation of a macrocycle-in-a-macrocycle superstructure with all-gauche conformation by reversible radical association, and in the preparation of supramolecular nanocages on terpyridine building blocks .Physical And Chemical Properties Analysis
Tris(4-iodophenyl)amine is a solid at 20 degrees Celsius . It has a molecular weight of 623.01 . It is soluble in toluene and dichloromethane . Its melting point is 167 degrees Celsius, and its predicted boiling point is 559.5 degrees Celsius .Scientific Research Applications
Tris(4-iodophenyl)amine, a triarylamine, is a compound of interest in various scientific research fields due to its unique properties. Below are detailed sections focusing on six unique applications:
Electronics: Charge Transport
Tris(4-iodophenyl)amine has been studied for its charge transport properties. Research indicates that the compound exhibits interesting impedance characteristics at different frequencies, which is significant for electronic applications like semiconductors .
Organic Semiconductors: Optoelectronic Properties
This compound is also relevant in the field of organic semiconductors. It has been reported to contribute to the optoelectronic properties of materials, which is crucial for the development of devices like light-emitting diodes (LEDs) and solar cells .
Photocatalysis: Adsorption and Photocatalytic Properties
In photocatalysis, Tris(4-iodophenyl)amine has been explored for its adsorption and photocatalytic properties, which could be beneficial in environmental applications such as water purification and air cleaning .
Synthesis of Hyperbranched Conjugated Polymers
The compound serves as a building block in the synthesis of hyperbranched conjugated polymers, which have applications in creating new materials with tailored electrical properties .
Molecular Intercalation: Material Characterization
Tris(4-iodophenyl)amine can intercalate into other materials, altering their properties. This application is important for material science, particularly in characterizing and developing new composite materials .
Organic Synthesis: Small Molecule Development
It is used in organic synthesis to develop small molecules with specific properties, such as those required for high-performance organic electronics .
Safety and Hazards
Mechanism of Action
- The primary targets of Tris(4-iodophenyl)amine are not extensively documented in the literature. However, it is commonly used as a building block in the preparation of nanostructures and nanoparticles. Its specific biological targets remain an area of ongoing research .
Target of Action
Mode of Action
properties
IUPAC Name |
4-iodo-N,N-bis(4-iodophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZDWJFOYXGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430979 | |
Record name | Tris(4-iodophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-iodophenyl)amine | |
CAS RN |
4181-20-8 | |
Record name | Tris(4-iodophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-iodophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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